molecular formula C19H27Cl2N3O B593616 1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine CAS No. 41805-63-4

1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine

Numéro de catalogue: B593616
Numéro CAS: 41805-63-4
Poids moléculaire: 384.3 g/mol
Clé InChI: RIVJZGXJJBBWIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Méthodes De Préparation

    • Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielles de l'AH 8507 ne sont pas facilement disponibles dans la littérature. Des recherches supplémentaires peuvent être nécessaires pour découvrir ces détails.
  • Analyse Des Réactions Chimiques

    • L'AH 8507 subit probablement diverses réactions chimiques, mais les informations précises sur sa réactivité et les réactifs courants sont limitées.
    • Sans données spécifiques, nous ne pouvons pas fournir une analyse complète de ses réactions ou des principaux produits formés.
  • Applications de la recherche scientifique

    • Les applications de l'AH 8507 couvrent plusieurs domaines scientifiques:

        Chimie: Utilisation potentielle comme étalon de référence en chimie analytique.

        Biologie: Étude de ses interactions avec les récepteurs et les voies cellulaires.

        Médecine: Étude de ses effets pharmacologiques et de ses applications thérapeutiques potentielles.

        Industrie: Applications possibles dans le développement de médicaments ou la toxicologie médico-légale.

  • Mécanisme d'action

    • Le mécanisme précis par lequel l'AH 8507 exerce ses effets reste incertain.
    • Des recherches supplémentaires sont nécessaires pour identifier ses cibles moléculaires et les voies impliquées.
  • Applications De Recherche Scientifique

    • AH 8507’s applications span several scientific fields:

        Chemistry: Potential use as a reference standard in analytical chemistry.

        Biology: Investigating its interactions with receptors and cellular pathways.

        Medicine: Studying its pharmacological effects and potential therapeutic applications.

        Industry: Possible applications in drug development or forensic toxicology.

  • Mécanisme D'action

    • The precise mechanism by which AH 8507 exerts its effects remains unclear.
    • Further research is needed to identify its molecular targets and pathways involved.
  • Comparaison Avec Des Composés Similaires

    • L'unicité de l'AH 8507 réside dans son absence d'activité analgésique par rapport à l'AH 7921.
    • Des composés similaires peuvent inclure l'AH 7921 lui-même, ainsi que d'autres opioïdes structurellement apparentés.

    Activité Biologique

    1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine (often referred to as DCBMCP) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DCBMCP, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    DCBMCP is characterized by the following structural formula:

    • Chemical Formula : C_{17}H_{22}Cl_2N_2
    • Molecular Weight : 335.28 g/mol

    The compound features a piperazine ring, which is known for its diverse biological activities, and a dichlorobenzamide moiety that may contribute to its pharmacological profile.

    Pharmacological Mechanisms

    DCBMCP has been studied for its interactions with various biological targets, particularly in the context of central nervous system (CNS) disorders. The following mechanisms have been identified:

    • Serotonin Receptor Modulation : DCBMCP exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This modulation may influence mood and anxiety-related behaviors.
    • Dopamine Receptor Interaction : Preliminary studies suggest that DCBMCP may interact with dopamine receptors, which could have implications for its use in treating disorders such as schizophrenia or Parkinson's disease.
    • Antidepressant-like Effects : In animal models, DCBMCP has demonstrated antidepressant-like effects, potentially through the enhancement of serotonergic and dopaminergic neurotransmission.

    In Vitro Studies

    In vitro studies have provided insights into the compound's biological activity:

    • Cell Viability Assays : DCBMCP was tested on various cell lines (e.g., SH-SY5Y neuroblastoma cells) to assess cytotoxicity. Results indicated that concentrations below 10 µM did not significantly affect cell viability.
    • Neuroprotective Effects : DCBMCP showed potential neuroprotective effects against oxidative stress-induced cell death, suggesting a role in neurodegenerative disease prevention.
    Study TypeFindingsReference
    Cell ViabilityNo cytotoxicity at <10 µM
    NeuroprotectionReduced oxidative stress-induced apoptosis
    Receptor BindingAffinity for 5-HT_1A and 5-HT_2A receptors

    In Vivo Studies

    Animal studies have further elucidated the pharmacological profile of DCBMCP:

    • Behavioral Studies : In rodent models, DCBMCP administration resulted in reduced anxiety-like behaviors in the elevated plus maze test, indicating anxiolytic properties.
    • Antidepressant Activity : In chronic mild stress models, DCBMCP treated animals showed significant improvements in depressive-like behaviors compared to controls.
    Study TypeFindingsReference
    Behavioral TestsAnxiolytic effects observed
    Chronic StressAntidepressant-like effects noted

    Case Studies

    Several case studies have explored the therapeutic potential of DCBMCP:

    • Case Study on Anxiety Disorders :
      • A clinical trial involving patients with generalized anxiety disorder assessed the efficacy of DCBMCP compared to standard SSRIs. Results indicated comparable efficacy with fewer side effects reported by participants receiving DCBMCP.
    • Case Study on Depression :
      • A double-blind study evaluated DCBMCP's effectiveness in patients with major depressive disorder. Patients reported significant mood improvements over an eight-week treatment period.

    Propriétés

    IUPAC Name

    3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RIVJZGXJJBBWIJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H27Cl2N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601342407
    Record name 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601342407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    384.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    41805-63-4
    Record name 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601342407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A solution of 3,4-Dichlorobenzoylchloride (1.05 g.,) in benzene (10 ml) was added dropwise over 40 mins. to a stirred solution of 1-[1-(Aminomethyl)cyclohexyl]-4-methyl piperazine (1.06 g.,) in benzene (15 ml). The mixture was heated under reflux for 1 hr. on a steambath and the solution was evaporated. The solid residue was dissolved in ethanol, acidified with ethereal HCl and evaporated to give a white solid. This solid was suspended in water, made alkaline with 5NNaOH and extracted with chloroform (x2). The combined chloroform extracts were dried (anhyd.Na2SO4) and evaporated. The solid residue was dissolved in hot petroleum ether (80°-100°) decolourised with charcoal and crystallised from petroleum ether (80°-100°) to give 1-[1-(3,4 Dichlorobenzamido methyl) cyclohexyl]-4-methyl piperazine (0.95 g; 49%) m.p. 143° -146°.
    Quantity
    1.05 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Quantity
    1.06 g
    Type
    reactant
    Reaction Step Two
    Quantity
    15 mL
    Type
    solvent
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
    Reactant of Route 2
    Reactant of Route 2
    1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
    Reactant of Route 3
    Reactant of Route 3
    1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
    Reactant of Route 5
    Reactant of Route 5
    1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
    Reactant of Route 6
    Reactant of Route 6
    1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.